molecular formula C12H13F2NO3 B2506980 N-[[3-(2,2-Difluoroethoxy)phenyl]methyl]oxirane-2-carboxamide CAS No. 2418712-44-2

N-[[3-(2,2-Difluoroethoxy)phenyl]methyl]oxirane-2-carboxamide

Cat. No.: B2506980
CAS No.: 2418712-44-2
M. Wt: 257.237
InChI Key: SYYLMCFFGZUKSE-UHFFFAOYSA-N
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Description

N-[[3-(2,2-Difluoroethoxy)phenyl]methyl]oxirane-2-carboxamide is a synthetic organic compound characterized by the presence of an oxirane (epoxide) ring and a difluoroethoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(2,2-Difluoroethoxy)phenyl]methyl]oxirane-2-carboxamide typically involves multiple steps:

  • Formation of the Difluoroethoxy Intermediate: : The initial step involves the preparation of the 2,2-difluoroethoxy intermediate. This can be achieved by reacting 2,2-difluoroethanol with an appropriate halogenating agent, such as thionyl chloride, to form 2,2-difluoroethyl chloride.

  • Attachment to the Phenyl Ring: : The next step involves the nucleophilic substitution reaction where the 2,2-difluoroethyl chloride reacts with a phenol derivative to form 3-(2,2-difluoroethoxy)phenol.

  • Formation of the Oxirane Ring: : The phenol derivative is then subjected to a reaction with an epoxide precursor, such as epichlorohydrin, under basic conditions to form the oxirane ring.

  • Amidation: : Finally, the oxirane intermediate is reacted with an amine, such as ammonia or a primary amine, to form the carboxamide group, yielding this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The oxirane ring in N-[[3-(2,2-Difluoroethoxy)phenyl]methyl]oxirane-2-carboxamide can undergo oxidation reactions, typically using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) to form diols.

  • Reduction: : The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to open the oxirane ring and form corresponding alcohols.

  • Substitution: : The oxirane ring is susceptible to nucleophilic substitution reactions. Nucleophiles such as amines, thiols, or halides can open the ring, leading to various substituted products.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide (NaOH) in an appropriate solvent such as ethanol.

Major Products

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted alcohols, amines, or thiols depending on the nucleophile used.

Scientific Research Applications

N-[[3-(2,2-Difluoroethoxy)phenyl]methyl]oxirane-2-carboxamide has several applications in scientific research:

  • Medicinal Chemistry: : This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors due to its unique structural features.

  • Biological Studies: : It can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays to understand its interaction with biological molecules.

  • Materials Science: : The compound’s unique properties make it suitable for the development of new materials with specific functionalities, such as coatings or polymers with enhanced chemical resistance.

  • Chemical Synthesis: : It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which N-[[3-(2,2-Difluoroethoxy)phenyl]methyl]oxirane-2-carboxamide exerts its effects depends on its interaction with molecular targets. The oxirane ring can react with nucleophilic sites in enzymes or receptors, leading to inhibition or activation of these proteins. The difluoroethoxy group can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • N-[[3-(2,2-Difluoroethoxy)phenyl]methyl]oxirane-2-carboxylate
  • N-[[3-(2,2-Difluoroethoxy)phenyl]methyl]oxirane-2-thioamide
  • N-[[3-(2,2-Difluoroethoxy)phenyl]methyl]oxirane-2-sulfonamide

Uniqueness

N-[[3-(2,2-Difluoroethoxy)phenyl]methyl]oxirane-2-carboxamide is unique due to the presence of both the oxirane ring and the difluoroethoxy group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and reactivity profiles, making it a valuable compound for diverse applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

N-[[3-(2,2-difluoroethoxy)phenyl]methyl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO3/c13-11(14)7-17-9-3-1-2-8(4-9)5-15-12(16)10-6-18-10/h1-4,10-11H,5-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYLMCFFGZUKSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C(=O)NCC2=CC(=CC=C2)OCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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